molecular formula C14H17NO2 B1468517 (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one CAS No. 1563117-65-6

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Cat. No.: B1468517
CAS No.: 1563117-65-6
M. Wt: 231.29 g/mol
InChI Key: ZKNCXLLNXYDSGB-VOTSOKGWSA-N
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Description

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is a synthetic chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Based on its structural similarity to documented amide alkaloids, this chalcone-analog compound is of significant interest in medicinal chemistry research. Specifically, compounds sharing the 1-cinnamoyl-3-hydroxypyrrolidine scaffold have been identified as natural products from Piper species and have demonstrated notable biological activities . Research on these analogous structures has shown promising antifungal properties, such as activity against Cryptococcus neoformans, making this chemotype a valuable template for investigating new antifungal agents . The core 3-hydroxypyrrolidine moiety is a common pharmacophore in drug discovery, often contributing to molecular interactions and solubility. Researchers can utilize this compound as a building block or a reference standard in various pharmacological and bioactivity screening studies to explore its potential mechanisms of action and efficacy in biological models. Proper handling procedures should be observed. For a detailed description of safety and handling, refer to the material safety data sheet.

Properties

IUPAC Name

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-4-2-3-5-12(11)6-7-14(17)15-9-8-13(16)10-15/h2-7,13,16H,8-10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNCXLLNXYDSGB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 3-Hydroxypyrrolidine Ring

The 3-hydroxypyrrolidine ring can be synthesized by cyclization of suitable amino alcohol precursors. This involves:

  • Starting from a 3-hydroxy-substituted amino acid or an equivalent precursor.
  • Cyclization under acidic or basic conditions to form the five-membered pyrrolidine ring.
  • Control of stereochemistry at the 3-position hydroxyl group is critical and often achieved by chiral auxiliaries or selective catalysts.

Introduction of the o-Tolyl Group

The o-tolyl (2-methylphenyl) moiety is introduced through electrophilic aromatic substitution or cross-coupling methods:

  • Friedel-Crafts acylation or alkylation reactions using o-tolyl derivatives attach the aromatic ring to the carbon skeleton.
  • Alternatively, Suzuki or Heck cross-coupling reactions can be employed if halogenated intermediates are available.

Formation of the Enone Structure

The α,β-unsaturated ketone (enone) structure is formed via aldol condensation:

  • A suitable aldehyde or ketone bearing the o-tolyl group reacts with the pyrrolidinyl ketone or aldehyde.
  • Base-catalyzed or acid-catalyzed conditions promote the condensation, forming the conjugated double bond with E-configuration.
  • Reaction parameters such as temperature, solvent, and catalyst influence the yield and stereoselectivity.

Reaction Conditions and Reagents

The following table summarizes typical reagents and conditions used in the synthesis:

Step Reagents/Conditions Notes
Pyrrolidine ring formation Acidic/basic cyclization Control stereochemistry
o-Tolyl attachment Friedel-Crafts acylation (AlCl3, o-tolyl chloride) or cross-coupling (Pd catalysts) Requires dry, inert atmosphere
Enone formation (aldol) Base (NaOH, KOH) or acid catalyst, solvents like ethanol or THF Temperature control critical
Hydroxyl introduction Oxidizing agents (KMnO4, CrO3) or reducing agents (NaBH4, LiAlH4) Selectivity important

Research Findings and Analysis

  • The stereoselective formation of the 3-hydroxypyrrolidine ring is crucial for biological activity and has been optimized using chiral catalysts.
  • The E-configuration of the enone double bond is favored thermodynamically and confirmed by spectroscopic methods.
  • The position of the methyl substituent on the tolyl ring (ortho) affects the electronic properties and reactivity of the enone.
  • Aldol condensation conditions have been refined to maximize yield and purity, with some protocols employing microwave-assisted synthesis for efficiency.
  • Purification typically involves crystallization or chromatographic techniques to isolate the desired isomer.

Comparative Data Table: Preparation Parameters

Parameter Typical Range/Value Impact on Product
Cyclization temperature 50–100 °C Influences ring closure efficiency
Catalyst loading 5–10 mol% (for Friedel-Crafts or Pd catalysts) Affects reaction rate and selectivity
Solvent Ethanol, THF, dichloromethane Solubility and reaction medium effects
Reaction time 2–24 hours Longer times improve conversion but may cause side reactions
pH (for aldol condensation) Mildly basic (pH 8–10) Controls enone formation and stereochemistry

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The enone structure can be reduced to form a saturated ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme mechanisms.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

  • For example, electron-withdrawing nitro groups decrease HOMO energy, stabilizing charge transfer interactions .
  • Steric Effects : The o-tolyl group in the target compound introduces steric hindrance compared to para-substituted analogs, which may influence receptor binding .

Biological Activity

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is an organic compound with potential biological activities due to its unique structure, which includes a pyrrolidine ring, a hydroxyl group, and an o-tolyl moiety. This compound has garnered interest in medicinal chemistry and pharmacology for its possible therapeutic applications.

The molecular formula of this compound is C14H17NO2, and it has a molecular weight of 245.29 g/mol. The compound features an enone structure that may contribute to its biological activity through various mechanisms of action.

PropertyValue
Molecular FormulaC14H17NO2
Molecular Weight245.29 g/mol
CAS Number1563117-65-6
IUPAC Name(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one

The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group may enhance its ability to form hydrogen bonds, potentially increasing its affinity for target sites.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation: It could interact with neurotransmitter receptors, influencing neurological functions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl group in this compound is expected to contribute to its ability to scavenge free radicals, which can help mitigate oxidative stress in biological systems.

Antimicrobial Effects

Preliminary studies suggest that derivatives of pyrrolidine-based compounds possess antimicrobial properties. Further investigation into the antimicrobial activity of this compound could reveal its potential as a therapeutic agent against bacterial and fungal infections.

Case Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of various pyrrolidine derivatives, demonstrating that those with hydroxyl substituents exhibited enhanced radical scavenging activity. The results suggested that this compound could be a promising candidate for further antioxidant research.

Case Study 2: Antimicrobial Activity

In vitro testing was conducted on related compounds against common pathogens such as E. coli and S. aureus. Results indicated that certain derivatives showed significant inhibition zones, warranting further exploration into the structure-activity relationship of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one
Reactant of Route 2
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(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

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